L-Alanine-15N

説明

特性

IUPAC Name |

(2S)-2-(15N)azanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GZPBOPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473350 | |

| Record name | L-Alanine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25713-23-9 | |

| Record name | L-Alanine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Weight of L-Alanine-¹⁵N

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of L-Alanine isotopically labeled with Nitrogen-15 (¹⁵N). It includes precise atomic mass data for the constituent isotopes, calculations for both monoisotopic mass and average molecular weight, and a structural representation.

Molecular Composition

L-Alanine is a non-essential amino acid with the chemical formula C₃H₇NO₂. In its isotopically labeled form, L-Alanine-¹⁵N, the naturally occurring nitrogen atom (predominantly ¹⁴N) is replaced by the stable isotope ¹⁵N.

Atomic Mass Data

The calculation of the molecular weight requires the precise atomic masses of the constituent atoms. For monoisotopic mass, the mass of the most abundant or specified isotope of each element is used. For the average molecular weight, the standard (weighted average) atomic weight is used, except for the specified isotope (¹⁵N).

Table 1: Atomic Mass of Constituent Elements and Isotopes

| Element | Isotope | Monoisotopic Mass (Da) | Standard Atomic Weight (Da) |

| Carbon (C) | ¹²C | 12.000000 | 12.011 |

| Hydrogen (H) | ¹H | 1.007825 | 1.008 |

| Oxygen (O) | ¹⁶O | 15.994915 | 15.999 |

| Nitrogen (N) | ¹⁵N | 15.000109 | Not Applicable |

Note: The monoisotopic mass for ¹⁵N is 15.000108898 Da[1][2][3][4]. Standard atomic weights are IUPAC conventional values.

Molecular Weight Calculation

The molecular weight of L-Alanine-¹⁵N can be expressed in two primary ways: the monoisotopic mass and the average molecular weight.

-

Monoisotopic Mass: The sum of the masses of the principal (most abundant or specified) isotopes of the constituent atoms. This value is crucial for high-resolution mass spectrometry.

-

Average Molecular Weight (Molar Mass): The sum of the weighted average atomic masses of the constituent atoms. This value is used for bulk stoichiometric calculations.

**Table 2: Calculation of Monoisotopic Mass of L-Alanine-¹⁵N (C₃H₇¹⁵NO₂) **

| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 3 | 12.000000 | 36.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁵N) | 1 | 15.000109 | 15.000109 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 90.044714 |

**Table 3: Calculation of Average Molecular Weight of L-Alanine-¹⁵N (C₃H₇¹⁵NO₂) **

| Atom | Count | Average Atomic Weight (Da) | Total Mass (Da) |

| Carbon (C) | 3 | 12.011 | 36.033 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Nitrogen (¹⁵N) | 1 | 15.000109 | 15.000109 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 90.087109 |

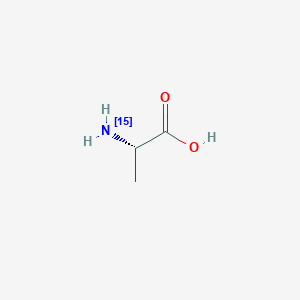

Molecular Structure

The chemical structure of L-Alanine consists of a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and a hydrogen atom. The ¹⁵N isotope is located within the amino group.

References

L-Alanine-15N: A Technical Guide to its Chemical Structure and Properties for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Alanine-15N, a stable isotope-labeled form of the amino acid L-alanine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Chemical Structure and Identification

This compound is a variant of L-alanine where the naturally occurring nitrogen-14 (¹⁴N) atom in the amino group is replaced by the heavier, stable isotope nitrogen-15 (¹⁵N). This isotopic substitution does not alter the chemical properties of the molecule but provides a unique spectroscopic signature, making it an invaluable tool for tracing and analysis in biological systems.

The fundamental chemical structure of this compound is identical to that of L-alanine, consisting of a central carbon atom (the α-carbon) bonded to an amino group (-¹⁵NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and a hydrogen atom.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-(¹⁵N)aminopropanoic acid[1] |

| Molecular Formula | C₃H₇¹⁵NO₂[2] |

| Molecular Weight | 90.09 g/mol [1][3][4] |

| CAS Number | 25713-23-9[1][3] |

| SMILES | C--INVALID-LINK--[15NH2][1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [3] |

| Melting Point | 314.5 °C (decomposes) | [2][5][6] |

| Solubility | Soluble in water. Slightly soluble in ethanol. | [7] |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | [3] |

Table 2: Isotopic and Analytical Properties

| Property | Value | Source |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [3][5] |

| Assay | ≥98% (CP) | [3] |

| Mass Shift | M+1 | [3][5] |

Experimental Applications and Methodologies

This compound is a versatile tool in various research fields, primarily due to the ability to track the ¹⁵N isotope using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Metabolic Studies and Flux Analysis

This compound is widely used as a tracer to investigate amino acid and nitrogen metabolism in vivo and in vitro. By introducing ¹⁵N-labeled alanine into a biological system, researchers can follow its metabolic fate, including its incorporation into other amino acids, proteins, and nitrogenous compounds. This provides insights into metabolic pathways and their kinetics.

A notable application is in the study of the tumor-liver alanine cycle . In some cancers, like BRAFV600E-driven melanoma in zebrafish, tumors exhibit high glucose uptake and excrete glucose-derived alanine. This alanine, containing the ¹⁵N label if this compound is used as a tracer, is then transported to the liver, where it is used for gluconeogenesis to maintain blood glucose levels. This metabolic crosstalk supports tumor growth.

Protein NMR Spectroscopy

In protein NMR, uniform or selective labeling with ¹⁵N is a standard technique to simplify complex spectra and enable the determination of protein structure, dynamics, and interactions. This compound can be incorporated into proteins expressed in bacterial or eukaryotic systems. The ¹⁵N nucleus has a spin of 1/2, which allows for the use of heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), to resolve individual amino acid signals. This is particularly useful for studying the structure and conformation of polypeptides and proteins in the solid state.

Conclusion

This compound is a powerful tool for researchers in various scientific disciplines. Its well-defined chemical structure and physicochemical properties, combined with the ability to track the ¹⁵N isotope, make it indispensable for detailed studies of metabolism and protein structure. While specific experimental protocols are often proprietary or developed in-house, the fundamental principles of its application are well-established, enabling scientists to gain deeper insights into complex biological processes.

References

- 1. L-Alanine (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 4. Alanine kinetics in humans: influence of different isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Natural Abundance of the Nitrogen-15 Isotope for Researchers and Drug Development Professionals

An in-depth exploration of the significance, measurement, and application of Nitrogen-15 natural abundance in scientific research.

This technical guide provides a comprehensive overview of the natural abundance of the Nitrogen-15 (¹⁵N) isotope, tailored for researchers, scientists, and professionals in the field of drug development. The document delves into the fundamental principles of ¹⁵N abundance, details the sophisticated methodologies for its precise measurement, and explores its diverse applications in various scientific domains.

Core Concepts of Nitrogen-15 Natural Abundance

Nitrogen, a fundamental element in biological systems, is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is far more common, accounting for approximately 99.63% of all nitrogen atoms, while ¹⁵N constitutes the remaining 0.37%.[1][2][3] This relative scarcity makes ¹⁵N a valuable tracer in a multitude of scientific investigations.

The natural abundance of ¹⁵N is not constant across all materials and is subject to slight variations due to isotopic fractionation during physical, chemical, and biological processes. These subtle differences are typically expressed using the delta (δ) notation, in parts per thousand (‰ or per mil), relative to a standard. The internationally accepted standard for nitrogen isotopes is atmospheric air.[4]

The δ¹⁵N value is calculated using the following formula:

δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000

Where R_sample is the ¹⁵N/¹⁴N ratio of the sample and R_standard is the ¹⁵N/¹⁴N ratio of atmospheric nitrogen (approximately 0.0036765).[5] A positive δ¹⁵N value indicates that the sample is enriched in ¹⁵N relative to atmospheric air, while a negative value signifies depletion.

Quantitative Data on Nitrogen-15 Abundance

The natural abundance of ¹⁵N, while small, exhibits characteristic variations in different terrestrial and biological materials. These variations provide valuable insights into metabolic pathways, nutrient cycling, and environmental processes.

| Isotope | Natural Abundance (%) |

| ¹⁴N | ~99.63 |

| ¹⁵N | ~0.37 |

Table 1: Global average natural abundance of stable nitrogen isotopes.[1][2][3]

The δ¹⁵N values of various materials can differ significantly, reflecting their origins and the biochemical processes they have undergone.

| Material | Typical δ¹⁵N Range (‰) |

| Atmospheric N₂ | 0 (by definition) |

| Plants | -5 to +15 |

| Soils | -5 to +15 |

| Synthetic Fertilizers (Ammonium Nitrate) | -1.4 to +2.6 |

| Manure and Compost | +3.5 to +16.2 |

| Groundwater (influenced by fertilizer) | -2 to +8 |

| Groundwater (influenced by animal waste) | > +10 |

Table 2: Typical ranges of δ¹⁵N values in various natural and anthropogenic materials.

Experimental Protocols for Measuring ¹⁵N Natural Abundance

The determination of ¹⁵N natural abundance is primarily accomplished through Isotope Ratio Mass Spectrometry (IRMS) coupled with an Elemental Analyzer (EA-IRMS). This powerful analytical technique allows for highly precise measurements of the ¹⁵N/¹⁴N ratio in a wide range of organic and inorganic samples.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible δ¹⁵N measurements. The general protocol is as follows:

-

Drying: Samples, such as plant or soil material, are dried to a constant weight in an oven at 60-70°C or freeze-dried to remove all moisture.

-

Homogenization: The dried samples are then ground into a fine, homogeneous powder using a ball mill or a mortar and pestle. This ensures that the small subsample analyzed is representative of the entire sample.

-

Encapsulation: A precise amount of the powdered sample (typically a few milligrams) is weighed into a small tin capsule. The capsule is then folded to encase the sample securely.

Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)

The encapsulated sample is introduced into the EA-IRMS system for analysis. The process involves the following key steps:

-

Combustion: The tin capsule containing the sample is dropped into a high-temperature combustion furnace (typically around 1000°C). The sample undergoes instantaneous combustion in the presence of a pulse of pure oxygen. This process converts all the nitrogen in the sample into a mixture of nitrogen oxides (NOₓ).

-

Reduction: The combustion products are then swept by a helium carrier gas through a reduction furnace containing copper wires. The hot copper reduces the nitrogen oxides to dinitrogen gas (N₂).

-

Gas Chromatography: The resulting N₂ gas, along with other combustion products like CO₂ and H₂O, passes through a gas chromatography column. This column separates the N₂ gas from the other components. Water and CO₂ are typically removed using chemical traps.

-

Ionization and Mass Analysis: The purified N₂ gas is then introduced into the ion source of the mass spectrometer. Here, the N₂ molecules are ionized, and the resulting ions are accelerated into a magnetic field. The magnetic field separates the ions based on their mass-to-charge ratio, specifically distinguishing between ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30).

-

Detection and Data Acquisition: Sensitive detectors measure the ion currents for each isotopic species. The instrument software then calculates the ¹⁵N/¹⁴N ratio of the sample gas. This ratio is compared to the ratio of a calibrated reference gas (also N₂) that is analyzed intermittently throughout the analytical sequence.

Data Calculation and Calibration

The final δ¹⁵N value is calculated by the instrument's software using the formula mentioned in Section 1. To ensure accuracy and comparability of data, internationally recognized reference materials with known δ¹⁵N values are analyzed alongside the unknown samples. This allows for the normalization of the measured values to the international scale.

Visualizing the Workflow and Principles

To better illustrate the experimental and logical processes involved in the analysis of Nitrogen-15 natural abundance, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. forensic-isotopes.org [forensic-isotopes.org]

- 3. ap.smu.ca [ap.smu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Alanine Biosynthesis in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-alanine biosynthesis pathway in Escherichia coli, a key organism in metabolic engineering and pharmaceutical production. This document details the core biochemical reactions, enzymatic players, regulatory networks, and modern metabolic engineering strategies employed to enhance L-alanine production. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.

Core Biosynthesis Pathway of L-Alanine in E. coli

In its native state, Escherichia coli synthesizes L-alanine primarily through the transamination of pyruvate, a central metabolite derived from glycolysis. This process is catalyzed by several aminotransferases, with glutamate or valine typically serving as the amino group donor.

The primary native pathway involves the conversion of pyruvate to L-alanine. This reaction is catalyzed by multiple transaminases with overlapping specificities. The key enzymes identified in E. coli are:

-

Alanine-Valine Transaminase (AvtA): This enzyme can utilize both valine and glutamate as amino donors.

-

Alanine-Glutamate Transaminase (YfbQ, also known as AlaA): This enzyme primarily uses glutamate to aminate pyruvate.

-

Alanine-Glutamate Transaminase (YfdZ, also known as AlaC): Similar to YfbQ, this enzyme facilitates the transamination of pyruvate using glutamate.[1][2][3]

Genetic studies have shown that while single knockouts of these transaminase genes do not result in L-alanine auxotrophy, a triple mutant (ΔavtA ΔyfbQ ΔyfdZ) requires L-alanine for growth, confirming their central role in its biosynthesis.[2]

dot

Metabolic Engineering for Enhanced L-Alanine Production

To overcome the limitations of the native pathway for industrial-scale production, metabolic engineering strategies have been extensively applied to channel the carbon flux from glucose to L-alanine. A highly successful approach involves the introduction of a heterologous L-alanine dehydrogenase (AlaD) from a thermophilic bacterium, Geobacillus stearothermophilus.[4][5] This enzyme catalyzes the direct reductive amination of pyruvate, offering a more direct and efficient route to L-alanine.

Key genetic modifications in engineered E. coli strains for high-yield L-alanine production include:

-

Deletion of competing pathways: Genes encoding enzymes that divert pyruvate to other fermentation byproducts are knocked out. These include lactate dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and acetate kinase (ackA).

-

Deletion of L-alanine consuming pathways: The gene for L-alanine racemase (dadX), which converts L-alanine to D-alanine, is deleted to prevent product loss.[4][5] The gene for methylglyoxal synthase (mgsA) is also often deleted to improve growth and reduce byproduct formation.[4][5]

-

Integration of L-alanine dehydrogenase (alaD): The alaD gene from Geobacillus stearothermophilus is integrated into the E. coli chromosome, often under the control of a strong promoter to ensure high-level expression.[4][5]

These modifications create a synthetic pathway where L-alanine production is coupled to glycolysis and cell growth, enabling high titers and yields.

dot

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and metabolic fluxes involved in both native and engineered L-alanine biosynthesis pathways in E. coli.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Gene | Substrate | Km (mM) | kcat (s-1) | Source |

| Native Transaminases | |||||

| Alanine-Glutamate Transaminase | yfbQ (alaA) | Pyruvate | 0.29 ± 0.04 | N/A | [6] |

| L-Glutamate | 1.2 ± 0.2 | N/A | [6] | ||

| Alanine-Glutamate Transaminase | yfdZ (alaC) | Pyruvate | 0.45 ± 0.06 | N/A | [6] |

| L-Glutamate | 1.8 ± 0.3 | N/A | [6] | ||

| Alanine-Valine Transaminase | avtA | Pyruvate | N/A | N/A | |

| Heterologous Enzyme | |||||

| L-Alanine Dehydrogenase | alaD (G. stearothermophilus) | Pyruvate | 1.2 | 85 | |

| L-Alanine | 5.0 | 12.5 | |||

| NH₄⁺ | 38 | N/A | |||

| NAD⁺ | 0.22 | N/A | |||

| NADH | 0.03 | N/A |

N/A: Data not available in the cited literature.

Table 2: Intracellular Metabolite Concentrations in E. coli

| Metabolite | Condition | Concentration (mM) | Source |

| Pyruvate | Aerobic, glucose | ~5.0 | [3] |

| Anaerobic, glucose | 1.5 - 2.5 | ||

| L-Glutamate | Aerobic, glucose | 60 - 100 | [7] |

| L-Alanine | Aerobic, glucose | 2 - 5 |

Table 3: Metabolic Fluxes in Engineered L-Alanine Producing E. coli (Representative Values)

| Metabolic Reaction/Pathway | Flux (mmol/gDW/h) | Condition | Source |

| Glucose Uptake Rate | 10 - 15 | Anaerobic, glucose-limited chemostat | |

| Glycolysis (Pyruvate production) | 18 - 25 | Anaerobic, glucose-limited chemostat | |

| L-Alanine Production | 15 - 20 | Anaerobic, glucose-limited chemostat | |

| TCA Cycle | < 1 | Anaerobic, glucose-limited chemostat | |

| Biomass Formation | 0.5 - 1.0 | Anaerobic, glucose-limited chemostat |

Note: These are representative values and can vary significantly depending on the specific strain, cultivation conditions, and genetic modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-alanine biosynthesis in E. coli.

Alanine Aminotransferase (Transaminase) Activity Assay

This protocol is adapted for measuring the activity of native alanine transaminases like YfbQ and YfdZ. The assay measures the formation of α-ketoglutarate from the reverse reaction (L-alanine and α-ketoglutarate to pyruvate and L-glutamate).

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

Reaction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

L-Alanine solution (1 M)

-

α-Ketoglutarate solution (100 mM)

-

NADH solution (10 mM)

-

Lactate dehydrogenase (LDH) from rabbit muscle (approx. 1000 units/mL)

-

Purified enzyme or cell-free extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL of reaction buffer

-

50 µL of L-alanine solution (final concentration 50 mM)

-

20 µL of NADH solution (final concentration 0.2 mM)

-

10 µL of LDH (10 units)

-

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of α-ketoglutarate solution (final concentration 5 mM) and 20 µL of the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the rate of pyruvate formation.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the assay conditions.

dot

L-Alanine Dehydrogenase Activity Assay

This protocol measures the activity of the heterologously expressed L-alanine dehydrogenase. The assay monitors the formation of NADH during the oxidative deamination of L-alanine.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

Reaction buffer: 100 mM Tris-HCl (pH 9.0)

-

L-Alanine solution (1 M)

-

NAD⁺ solution (50 mM)

-

Purified enzyme or cell-free extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

900 µL of reaction buffer

-

50 µL of L-alanine solution (final concentration 50 mM)

-

40 µL of NAD⁺ solution (final concentration 2 mM)

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme sample.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Chromosomal Gene Deletion using Two-Step PCR and Lambda Red Recombination

This protocol outlines a general method for creating markerless gene deletions in the E. coli chromosome, a crucial technique for metabolic engineering.

Materials:

-

E. coli strain carrying the Lambda Red recombinase plasmid (e.g., pKD46)

-

Plasmids for template DNA (e.g., pKD3 for chloramphenicol resistance cassette)

-

PCR reagents (high-fidelity DNA polymerase)

-

Primers with 50 bp homology arms flanking the target gene and priming sites for the resistance cassette

-

Electroporator and cuvettes

-

L-arabinose for inducing Lambda Red expression

-

Appropriate antibiotics for selection

Procedure:

Step 1: Generation of the Deletion Cassette by PCR

-

Design two primers. The forward primer will have a 50 bp homology sequence corresponding to the region immediately upstream of the target gene's start codon, followed by a sequence that primes on the resistance cassette template.

-

The reverse primer will have a 50 bp homology sequence corresponding to the region immediately downstream of the target gene's stop codon, followed by a sequence that primes on the other end of the resistance cassette.

-

Perform PCR using these primers and the template plasmid (e.g., pKD3) to amplify the resistance cassette flanked by the homology arms.

-

Purify the PCR product.

Step 2: Electroporation and Recombination

-

Grow the E. coli strain containing the Lambda Red plasmid at 30°C in LB medium with the appropriate antibiotic to an OD₆₀₀ of 0.4-0.6.

-

Induce the expression of the Lambda Red recombinase by adding L-arabinose to a final concentration of 10 mM and incubating for another hour at 30°C.

-

Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile 10% glycerol.

-

Electroporate the purified PCR product (deletion cassette) into the competent cells.

-

Recover the cells in SOC medium for 1-2 hours at 37°C.

-

Plate the cells on LB agar plates containing the antibiotic corresponding to the resistance cassette to select for successful recombinants.

-

Verify the gene deletion by colony PCR using primers that flank the target gene region.

Step 3: Removal of the Resistance Marker (Optional, for markerless deletion)

-

Transform the verified mutant with a plasmid expressing the FLP recombinase (e.g., pCP20).

-

Select for transformants at 30°C.

-

Induce the expression of FLP recombinase by shifting the temperature to 42°C to excise the resistance cassette, which is flanked by FRT sites.

-

Cure the cells of the FLP recombinase plasmid by incubating at 37-42°C.

-

Verify the markerless deletion by colony PCR and sequencing.

dot

HPLC Analysis of Amino Acids in Fermentation Broth

This protocol describes the quantification of L-alanine and other amino acids in a fermentation broth using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reverse-phase HPLC.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

-

C18 reverse-phase column

-

OPA derivatization reagent (e.g., 10 mg/mL OPA in borate buffer with 10 µL/mL β-mercaptoethanol)

-

Mobile Phase A: 50 mM sodium acetate, pH 6.8

-

Mobile Phase B: Methanol

-

L-Alanine standard solutions

-

Fermentation broth samples

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth sample to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered sample with ultrapure water to bring the amino acid concentrations within the linear range of the standard curve.

-

-

Derivatization (can be automated by the autosampler):

-

In a vial, mix 100 µL of the diluted sample or standard with 400 µL of OPA derivatization reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the C18 column.

-

Run a gradient elution program, for example:

-

0-5 min: 10% B

-

5-25 min: 10-70% B (linear gradient)

-

25-30 min: 70% B

-

30-35 min: 70-10% B (linear gradient)

-

35-40 min: 10% B (re-equilibration)

-

-

The flow rate is typically 1.0 mL/min.

-

-

Quantification:

-

Identify the L-alanine peak based on the retention time of the L-alanine standard.

-

Quantify the concentration of L-alanine in the sample by comparing its peak area to the standard curve generated from the L-alanine standards.

-

Regulatory Mechanisms

The biosynthesis of L-alanine in E. coli is subject to regulatory control at the transcriptional level. The expression of the genes encoding the alanine aminotransferases, particularly avtA and yfbQ, is modestly repressed by the presence of L-alanine in the growth medium.[1] This regulation is mediated by the global regulatory protein Lrp (Leucine-responsive regulatory protein) .[1] Lrp, in conjunction with its co-repressor L-leucine, can bind to the upstream regulatory regions of these genes and modulate their transcription, thereby controlling the intracellular pool of L-alanine. The expression of yfdZ appears to be unaffected by L-alanine levels.[1]

dot

This technical guide provides a foundational understanding of L-alanine biosynthesis in E. coli for researchers and professionals in the field. The provided data and protocols serve as a starting point for further investigation and optimization of L-alanine production in this versatile microbial host.

References

- 1. Multilayered regulation of amino acid metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of the Escherichia coli K-12 alanine-valine transaminase (avtA) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Alanine Prototrophic Suppressors Emerge from L-Alanine Auxotroph through Stress-Induced Mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of L -alanine by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetics and Regulation of the Major Enzymes of Alanine Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the flux model of amino acid metabolism of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanine-¹⁵N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Alanine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its core properties, outlines key experimental protocols for its use, and provides visual representations of relevant workflows and pathways to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

L-Alanine-¹⁵N is a non-essential amino acid in which the naturally occurring ¹⁴N atom in the amino group is replaced with the stable isotope ¹⁵N. This isotopic labeling makes it a powerful tool for tracing the metabolism and fate of alanine in biological systems without the concerns associated with radioactive isotopes.

General and Physical Properties

The fundamental physical and chemical characteristics of L-Alanine-¹⁵N are summarized in the tables below. These properties are essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Chemical Formula | C₃H₇¹⁵NO₂ |

| Molecular Weight | 90.09 g/mol [1][2][3][4] |

| Appearance | White to off-white powder or solid[4] |

| Melting Point | 314.5 °C (decomposes)[3][4][5] |

| Solubility | Soluble in water. |

| Storage Temperature | Room temperature, away from light and moisture.[1] |

Isotopic and Chemical Purity

The isotopic enrichment and chemical purity are critical parameters that determine the suitability of L-Alanine-¹⁵N for specific applications. The data presented here are typical values provided by commercial suppliers.

| Property | Value |

| Isotopic Purity (¹⁵N) | ≥98 atom %[2][3][4] |

| Chemical Purity | ≥98%[1] |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl[2][4] |

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | (2S)-2-(¹⁵N)aminopropanoic acid |

| Synonyms | (S)-2-Aminopropionic acid-¹⁵N, L-α-Aminopropionic acid-¹⁵N |

| CAS Number | 25713-23-9[1][2][3][4] |

| PubChem CID | 11815285 |

Experimental Protocols

L-Alanine-¹⁵N is a versatile tool in metabolic research, proteomics, and drug development. Below are detailed methodologies for its application in key experimental workflows.

¹⁵N Metabolic Labeling for Proteomics and Metabolomics

This protocol outlines the general steps for labeling cells in culture with L-Alanine-¹⁵N to study protein turnover and metabolic flux.

a. Cell Culture and Labeling:

-

Culture cells in a standard "light" medium containing the natural abundance of nitrogen (¹⁴N).

-

Prepare a "heavy" labeling medium by replacing the standard L-Alanine with L-Alanine-¹⁵N. The concentration of L-Alanine-¹⁵N should be the same as the L-Alanine concentration in the standard medium.

-

When cells reach the desired confluency, replace the "light" medium with the "heavy" medium.

-

Incubate the cells in the "heavy" medium for a predetermined period to allow for the incorporation of ¹⁵N-labeled alanine into newly synthesized proteins and metabolites. The duration of labeling will depend on the turnover rate of the proteins or metabolic pathways of interest.

b. Sample Collection and Preparation:

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the cell lysates.

-

For proteomic analysis, proteins can be separated by SDS-PAGE, and bands of interest can be excised for in-gel digestion with trypsin. Alternatively, the entire proteome can be digested in-solution.

-

For metabolomic analysis, metabolites are typically extracted using a cold solvent mixture (e.g., methanol/water).

c. Mass Spectrometry Analysis:

-

Analyze the resulting peptide or metabolite mixtures using high-resolution mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect a mass shift between the unlabeled (¹⁴N) and labeled (¹⁵N) peptides or metabolites, allowing for their differentiation and relative quantification.

Caption: Workflow for ¹⁵N metabolic labeling using L-Alanine-¹⁵N.

Whole-Body Protein Turnover Measurement

This protocol describes a non-invasive method to assess whole-body protein turnover in human subjects using an oral dose of L-Alanine-¹⁵N.

a. Subject Preparation:

-

Subjects should fast overnight prior to the study.

-

A baseline urine sample is collected.

b. Isotope Administration and Sample Collection:

-

A single oral dose of L-Alanine-¹⁵N (e.g., 4 mg/kg body weight) is administered.

-

Urine is collected over a defined period (e.g., 10-12 hours).

c. Sample Analysis:

-

The enrichment of ¹⁵N in urinary urea and ammonia is determined using isotope ratio mass spectrometry (IRMS) or gas chromatography-mass spectrometry (GC-MS).

-

Whole-body protein flux, synthesis, and breakdown rates are calculated based on the ¹⁵N enrichment in the urinary end-products.

Caption: Experimental workflow for a whole-body protein turnover study.

Signaling Pathways and Metabolic Fate

L-Alanine plays a central role in carbon and nitrogen metabolism, linking glycolysis and the citric acid cycle (TCA cycle) through the glucose-alanine cycle. The nitrogen from L-Alanine-¹⁵N can be transferred to other amino acids through transamination reactions, primarily catalyzed by alanine transaminase (ALT).

Caption: Metabolic fate of L-Alanine-¹⁵N in central metabolism.

Conclusion

L-Alanine-¹⁵N is an indispensable tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established experimental protocols, enable precise and reliable tracing of metabolic pathways and protein dynamics. The information and methodologies presented in this guide are intended to support the design and execution of robust experiments, ultimately contributing to advancements in our understanding of biology and the development of new therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 5. escholarship.org [escholarship.org]

The Dawn of Dynamic Biochemistry: A Technical Guide to the Discovery and Initial Applications of ¹⁵N-Labeled Amino Acids

A whitepaper for researchers, scientists, and drug development professionals on the foundational isotope labeling techniques that revolutionized our understanding of metabolism.

Introduction

The advent of stable isotope labeling in the mid-20th century marks a pivotal moment in the history of biochemistry. Prior to this, the prevailing view of metabolism was largely static, with body constituents considered relatively permanent fixtures, only replaced through "wear and tear." The groundbreaking work of Rudolf Schoenheimer, David Rittenberg, and their colleagues at Columbia University fundamentally shattered this paradigm. By employing the heavy isotope of nitrogen, ¹⁵N, to "tag" amino acids, they were able to trace the metabolic fate of these molecules in living organisms for the first time. Their elegant experiments revealed a remarkably dynamic state of constant synthesis and degradation of proteins and other nitrogenous compounds, laying the groundwork for our modern understanding of metabolic pathways and the principles of pharmacokinetics and pharmacodynamics. This technical guide delves into the discovery, initial applications, and seminal experimental protocols that utilized ¹⁵N-labeled amino acids, providing a detailed overview for today's researchers.

The Discovery: Unveiling the "Dynamic State"

The concept of using isotopes as tracers in biological systems was pioneered by George de Hevesy. However, it was the collaboration between Rudolf Schoenheimer and David Rittenberg that led to the application of stable isotopes to the study of intermediary metabolism.[1] Following the successful concentration of ¹⁵N by Harold Urey in 1937, Schoenheimer and Rittenberg seized the opportunity to investigate the fate of amino acids and proteins.[2]

Their initial experiments involved synthesizing amino acids with a high enrichment of ¹⁵N and incorporating them into the diet of laboratory animals, typically rats. The prevailing hypothesis was that the ingested amino acids would be largely catabolized and excreted, with only a small fraction used for net protein synthesis in growing animals. However, the results from Schoenheimer and Rittenberg's laboratory painted a dramatically different picture.

A significant portion of the ¹⁵N label was found incorporated into the tissue proteins of adult, non-growing animals. This demonstrated that the body's proteins were not static entities but were in a continuous state of flux, being constantly broken down and resynthesized. This revolutionary concept was termed the "dynamic state of body constituents." [2]

Initial Applications of ¹⁵N-Labeled Amino Acids

The initial applications of ¹⁵N-labeled amino acids were focused on two primary areas: determining the rate of protein turnover and elucidating the pathways of amino acid metabolism.

Protein Turnover Studies

By feeding animals a diet containing a ¹⁵N-labeled amino acid for a defined period and then switching back to an unlabeled diet, Schoenheimer and his team could measure the rate at which the ¹⁵N was incorporated into and subsequently disappeared from tissue proteins. This allowed for the first-ever estimations of the half-lives of proteins in various tissues.

Elucidation of Metabolic Pathways

The use of ¹⁵N-labeled amino acids was instrumental in uncovering fundamental metabolic processes, most notably transamination. By tracking the movement of the ¹⁵N label from one amino acid to another, they provided the first direct evidence for the transfer of amino groups.

Experimental Protocols: A Reconstruction of Pioneering Methods

The experimental protocols of the 1930s and 1940s were remarkably sophisticated for their time. While modern techniques offer far greater sensitivity and throughput, the foundational principles established by Schoenheimer and Rittenberg remain relevant.

Synthesis of ¹⁵N-Labeled Amino Acids

The initial challenge was the synthesis of amino acids with a high degree of ¹⁵N enrichment. Early methods often involved the use of ¹⁵N-enriched ammonia (¹⁵NH₃) as the starting material.

Example Protocol for ¹⁵N-Leucine Synthesis (Conceptual Reconstruction):

-

Starting Material: α-bromoisocaproic acid.

-

Amination: The α-bromoisocaproic acid would be reacted with an excess of ¹⁵N-enriched ammonia in a sealed tube under pressure. This nucleophilic substitution reaction replaces the bromine atom with the ¹⁵N-amino group.

-

Purification: The resulting ¹⁵N-leucine would then be purified through a series of recrystallizations to remove any unreacted starting materials and byproducts. The purity would be assessed by melting point determination and elemental analysis.

Animal Studies for Protein Turnover

The animal experiments were meticulously designed to trace the fate of the labeled amino acids.

General Experimental Workflow:

Detailed Steps:

-

Animal Model: Adult rats were typically used and maintained on a controlled diet to ensure they were in nitrogen balance (i.e., not actively growing or losing weight).

-

Dietary Administration: The ¹⁵N-labeled amino acid was incorporated into the animals' food at a known concentration.

-

Time-Course Sampling: At specific time points during and after the administration of the labeled diet, animals were euthanized, and various tissues (e.g., liver, muscle) and excreta (urine) were collected.

-

Protein Isolation and Hydrolysis: Proteins were isolated from the tissues, typically by precipitation with trichloroacetic acid. The isolated proteins were then hydrolyzed into their constituent amino acids, usually by acid hydrolysis.

-

¹⁵N Abundance Measurement: The isotopic abundance of nitrogen in the isolated amino acids and other nitrogenous compounds (like urea in the urine) was determined. In the early days, this was a complex process involving the conversion of the sample's nitrogen into nitrogen gas (N₂) and subsequent analysis using a mass spectrometer.

Quantitative Data from Initial Studies

The quantitative data generated from these experiments provided the first insights into the rates of biological processes. While the precision of modern methods is far greater, these early measurements were revolutionary.

Table 1: Early Estimates of Protein Half-Life

| Tissue/Protein | Animal Model | Estimated Half-Life | Reference |

| Liver Proteins | Rat | ~7 days | Schoenheimer (1942) |

| Muscle Proteins | Rat | Longer than liver proteins | Schoenheimer (1942) |

| Serum Proteins | Rat | ~10 days | Schoenheimer (1942) |

Note: These are approximate values as reported in secondary sources and Schoenheimer's book, "The Dynamic State of Body Constituents." The original papers would contain more detailed data.

Table 2: Metabolic Fate of ¹⁵N-Labeled Tyrosine in Rats

| Fate of ¹⁵N-Tyrosine | Percentage of Administered Dose |

| Excreted in Urine | ~50% |

| Incorporated into Tissue Proteins | ~50% |

This data is based on the findings from the study "Studies in protein metabolism: VII. The metabolism of tyrosine."[1]

Elucidation of Metabolic Pathways: The Case of Transamination

One of the most significant early applications of ¹⁵N-labeled amino acids was the demonstration of transamination, the transfer of an amino group from an amino acid to a keto acid.

When an animal was fed a ¹⁵N-labeled amino acid, such as ¹⁵N-leucine, the ¹⁵N label was not only found in the leucine isolated from tissue proteins but also in other amino acids, with the notable exception of lysine.[3] This indicated that the amino group of leucine was being transferred to other carbon skeletons to form new amino acids.

This discovery was profound, as it demonstrated that the amino groups of most amino acids are in a metabolic pool and can be interconverted. This explained how the body could synthesize non-essential amino acids from the carbon skeletons of other metabolites.

Conclusion

The discovery and initial applications of ¹⁵N-labeled amino acids by Schoenheimer, Rittenberg, and their colleagues represent a watershed moment in biological science. Their work overturned the static view of metabolism and introduced the concept of the dynamic state of body constituents, a cornerstone of modern biochemistry. The experimental approaches they developed, while rudimentary by today's standards, laid the foundation for the sophisticated techniques used in proteomics, metabolomics, and drug development. For contemporary researchers, understanding these foundational experiments provides not only a historical perspective but also a deeper appreciation for the principles that underpin our current understanding of the intricate and dynamic nature of life.

References

L-Alanine-15N: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-15N. By understanding the chemical properties and potential degradation pathways of this isotopically labeled amino acid, researchers can ensure its integrity and the reliability of their experimental results. The information presented here is synthesized from publicly available data for L-alanine, which is considered a direct proxy for the stability of this compound, as the heavy isotope substitution does not significantly alter its chemical stability.

Overview of this compound Stability

This compound is a stable, non-radioactive isotopically labeled amino acid. In its solid, crystalline form, it is generally a stable compound under ambient conditions.[1][2] However, like all high-purity chemical reagents, its stability can be compromised by exposure to adverse environmental conditions such as high temperatures, moisture, and light. The primary concerns for the degradation of solid this compound are moisture absorption, which can lead to clumping and potential hydrolysis, and slow oxidation, particularly if exposed to air and light over extended periods.[3][4] It is also incompatible with strong oxidizing agents.[1][2][5][6][7]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on supplier data sheets and general guidelines for amino acid storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term (≥ 1 year): -20°CShort-term (< 1 year): +2°C to +8°CRoom Temperature: Acceptable for brief periods | Lower temperatures slow down potential degradation reactions. -20°C is recommended for preserving the highest purity over extended periods.[4][8] |

| Humidity | Store in a desiccated environment. | L-alanine is hygroscopic and can absorb moisture from the air, which may lead to clumping and create conditions for potential hydrolytic degradation.[1][3] |

| Light | Protect from light. Store in an opaque or amber container. | Exposure to light, particularly UV radiation, can potentially induce photolytic degradation. It is a general best practice to store amino acids protected from light.[4][8] |

| Atmosphere | Store in a tightly sealed container. For maximum stability, consider storage under an inert atmosphere (e.g., nitrogen or argon). | A tightly sealed container prevents moisture and oxygen ingress. An inert atmosphere minimizes the risk of oxidation.[1][3] |

Chemical Degradation Pathways

While this compound is stable in its solid form, understanding its potential chemical transformations is important. The most relevant degradation pathway from a biological and chemical standpoint is its conversion to pyruvate.

Metabolic Degradation

In biological systems, L-alanine is primarily degraded through a transamination reaction, catalyzed by the enzyme alanine aminotransferase. This reaction converts L-alanine and α-ketoglutarate into pyruvate and glutamate. The resulting pyruvate can then enter the citric acid cycle for energy production. This metabolic pathway highlights the chemical reactivity of the amine group.

Thermal Decomposition

Thermogravimetric analysis of L-alanine shows that it is thermally stable up to approximately 200°C, after which it begins to undergo sublimation and decomposition.[9][10] The onset of significant decomposition occurs at around 226°C.[9] Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.[2][6]

Photodegradation

Exposure to high-energy radiation can induce the deamination of alanine, leading to the formation of stable free radicals.[11] While this is a known phenomenon, significant degradation is not expected under normal laboratory lighting conditions. However, as a precautionary measure, storage in light-protecting containers is recommended.

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on this compound, the following general protocols for thermal and photostability testing of a solid substance can be adapted.

General Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of a solid chemical substance like this compound.

Thermal Stability Protocol (Isothermal Method)

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into several amber glass vials.

-

Storage: Place the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C). Also, include a control set of vials stored at the recommended long-term storage condition (-20°C).

-

Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each temperature condition.

-

Analysis:

-

Visually inspect the sample for any changes in color or physical state.

-

Dissolve the sample in a suitable solvent (e.g., water or a mild buffer).

-

Analyze the purity of the sample using a validated HPLC method with UV or mass spectrometric detection.

-

Characterize any significant degradation products using LC-MS/MS.

-

-

Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the extent of degradation.

Photostability Protocol (Adapted from ICH Q1B)

-

Sample Preparation: Place a thin layer (not more than 3 mm) of this compound powder in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a standardized output of both visible and UV light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed sample and the dark control using the analytical methods described in the thermal stability protocol (visual inspection, HPLC, LC-MS/MS).

-

Data Evaluation: Compare the results from the exposed sample to the dark control. A significant difference in purity or the appearance of new degradation products would indicate photosensitivity.

Conclusion

This compound is a chemically stable compound when stored under appropriate conditions. To maintain its integrity and ensure the validity of research outcomes, it is imperative to store it in a cool, dry, and dark environment, preferably at or below -20°C for long-term storage, in tightly sealed containers. While robust in its solid form, awareness of its potential for metabolic conversion to pyruvate and sensitivity to high heat and radiation is essential for its proper handling and application in a research setting. The experimental protocols outlined provide a framework for researchers who need to conduct formal stability assessments tailored to their specific applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pangoo.biz [pangoo.biz]

- 4. quora.com [quora.com]

- 5. jk-sci.com [jk-sci.com]

- 6. L-Alanine - Safety Data Sheet [chemicalbook.com]

- 7. L-Alanine | 56-41-7 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Alanine - Wikipedia [en.wikipedia.org]

Methodological & Application

L-Alanine-¹⁵N in Biomolecular NMR: Applications and Protocols for Researchers

For researchers, scientists, and drug development professionals, L-Alanine-¹⁵N serves as a powerful isotopic label in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its application facilitates detailed studies of protein structure, dynamics, and interactions, providing critical insights for drug discovery and development.

Stable isotope labeling with L-Alanine-¹⁵N is a cornerstone technique for overcoming the inherent challenges of studying large biomolecules by NMR. By introducing a nucleus with a spin of 1/2, ¹⁵N labeling enhances spectral resolution and allows for the application of a suite of powerful heteronuclear NMR experiments. These methods are instrumental in elucidating the three-dimensional structures of proteins, mapping the binding sites of potential drug candidates, and characterizing the dynamic processes that govern biological function.

This document provides detailed application notes and experimental protocols for the effective use of L-Alanine-¹⁵N in biomolecular NMR, with a focus on protein-ligand interaction studies and the analysis of protein dynamics.

Key Applications of L-Alanine-¹⁵N in Biomolecular NMR

The primary applications of incorporating L-Alanine-¹⁵N into proteins for NMR analysis include:

-

Protein Structure and Dynamics: Isotope labeling with ¹⁵N is a prerequisite for many multidimensional NMR experiments that are used to determine the three-dimensional structure of proteins in solution. Furthermore, ¹⁵N relaxation experiments provide invaluable information about the internal dynamics of the protein backbone on a wide range of timescales.[1]

-

Protein-Ligand Interaction Analysis: L-Alanine-¹⁵N labeling is extensively used to monitor the changes in the chemical environment of amino acid residues upon the binding of a ligand, such as a small molecule drug candidate. This is most commonly achieved through Chemical Shift Perturbation (CSP) mapping using ¹⁵N-HSQC experiments.[2][3][4] These studies can identify the binding site on the protein and determine the binding affinity (dissociation constant, Kd).[3][5]

-

Drug Screening and Discovery: NMR-based screening of compound libraries against a ¹⁵N-labeled protein target is a powerful method for identifying initial hits in a drug discovery campaign. The sensitivity of the ¹⁵N chemical shift to binding events makes it an ideal tool for this purpose.[4][6]

Experimental Protocols

Protocol 1: Selective L-Alanine-¹⁵N Labeling of Proteins in E. coli

To minimize metabolic scrambling, where the ¹⁵N label is transferred to other amino acids, a carefully designed expression protocol is essential.[7][8]

Materials:

-

M9 minimal medium

-

¹⁵N-L-Alanine

-

Glucose (or other carbon source)

-

All other 19 unlabeled amino acids

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

Procedure:

-

Prepare M9 minimal medium containing all necessary salts and trace elements.

-

Supplement the M9 medium with the appropriate carbon source (e.g., 2 g/L glucose).

-

Add a mixture of the 19 unlabeled amino acids (excluding alanine) at a concentration of 100 mg/L each.

-

Add ¹⁵N-L-Alanine to a final concentration of 1 g/L. The excess of unlabeled amino acids helps to suppress the activity of transaminases that can lead to isotope scrambling.[7][8]

-

Inoculate the culture with an overnight starter culture of the E. coli expression strain.

-

Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate concentration and continue the culture for the optimal time and temperature for the specific protein.

-

Harvest the cells by centrifugation and purify the ¹⁵N-L-Alanine labeled protein using standard chromatography techniques.

// Nodes A [label="Prepare M9\nMinimal Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Supplement with\nCarbon Source &\nUnlabeled Amino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add\nL-Alanine-15N", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Inoculate with\nE. coli Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Cell Growth\n(37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Induce Protein\nExpression (IPTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Harvest Cells &\nPurify Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Prepare M9\nMinimal Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Supplement with\nCarbon Source &\nUnlabeled Amino Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Inoculate with\nE. coli Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Cell Growth\n(37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Induce Protein\nExpression (IPTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Harvest Cells &\nPurify Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: Workflow for selective L-Alanine-¹⁵N labeling of proteins.

Protocol 2: ¹⁵N-HSQC Experiment for Chemical Shift Perturbation Mapping

The ¹⁵N-Heteronuclear Single Quantum Coherence (HSQC) experiment is a sensitive 2D NMR experiment that correlates the chemical shifts of amide protons (¹H) with their directly bonded nitrogen atoms (¹⁵N).[9][10]

Materials:

-

¹⁵N-L-Alanine labeled protein sample (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or TRIS buffer, pH 6.0-7.5) containing 5-10% D₂O.

-

Unlabeled ligand stock solution at a high concentration.

-

NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Sample Preparation: Prepare the ¹⁵N-labeled protein sample and a series of samples with increasing concentrations of the unlabeled ligand.

-

Spectrometer Setup:

-

Tune and match the probe for ¹H and ¹⁵N frequencies.

-

Lock the spectrometer on the D₂O signal.

-

Optimize the shim values to obtain a narrow and symmetrical water signal.

-

-

Acquisition Parameters (Example for a 600 MHz spectrometer):

-

Use a sensitivity-enhanced ¹⁵N-HSQC pulse sequence (e.g., hsqcetfpf3gpsi on Bruker spectrometers).[5]

-

Set the spectral width in the ¹H dimension (F2) to 12-16 ppm, centered on the water resonance (approximately 4.7 ppm).

-

Set the spectral width in the ¹⁵N dimension (F1) to 35-40 ppm, centered at approximately 118-120 ppm.

-

Acquire 1024-2048 complex points in the direct dimension (¹H) and 128-256 complex points in the indirect dimension (¹⁵N).

-

Set the number of scans to a multiple of 8 or 16 for proper phase cycling, depending on the protein concentration and desired signal-to-noise ratio.

-

Use a relaxation delay of 1-1.5 seconds.

-

-

Data Acquisition: Record a reference ¹⁵N-HSQC spectrum of the protein alone and then spectra for each titration point with the ligand.

-

Data Processing and Analysis:

-

Process the data using appropriate software (e.g., TopSpin, NMRPipe).

-

Apply a squared sine-bell window function in both dimensions before Fourier transformation.

-

Manually phase the spectra.

-

Pick the peaks and assign the resonances if the assignments are known.

-

Calculate the chemical shift perturbations (CSPs) for each assigned residue using the following formula[3][11]: Δδ = sqrt[ (Δδ_H)^2 + (α * Δδ_N)^2 ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[3][5]

-

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of Chemical Shift Perturbation (CSP) Data

| Residue | Δδ (ppm) at [Ligand]:[Protein] = 1:1 | Δδ (ppm) at [Ligand]:[Protein] = 5:1 |

| Ala10 | 0.05 | 0.15 |

| Gly25 | 0.21 | 0.55 |

| Val32 | 0.02 | 0.08 |

| Ala45 | 0.35 | 0.89 |

| Leu50 | 0.18 | 0.42 |

| ... | ... | ... |

Residues with significant CSPs (e.g., Ala45) are likely located in or near the ligand-binding site.

Table 2: Example of ¹⁵N Relaxation Data for Protein Dynamics

| Residue | T1 (s) | T2 (ms) | {¹H}-¹⁵N NOE |

| Ala5 | 1.25 | 85 | 0.82 |

| Ser15 | 1.22 | 80 | 0.79 |

| Ala28 | 1.10 | 55 | 0.65 |

| Ile35 | 1.28 | 90 | 0.85 |

| ... | ... | ... | ... |

Residues with lower T2 and NOE values (e.g., Ala28) may indicate regions of higher flexibility or conformational exchange.

Signaling Pathways and Workflows in Drug Discovery

L-Alanine-¹⁵N labeling plays a crucial role in the early stages of structure-based drug discovery. The following diagram illustrates a typical workflow.

References

- 1. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbio.gu.se [molbio.gu.se]

- 7. portlandpress.com [portlandpress.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. ncbs.res.in [ncbs.res.in]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for L-Alanine-¹⁵N in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways within a biological system. The use of stable isotope tracers, such as L-Alanine-¹⁵N, allows for the precise tracking of nitrogen atoms as they are incorporated into various metabolites. This provides a quantitative measure of the rates (fluxes) of metabolic reactions, offering invaluable insights into cellular physiology, disease states, and the mechanism of action of therapeutic compounds.

L-Alanine plays a central role in cellular metabolism, acting as a key link between glycolysis and the tricarboxylic acid (TCA) cycle through its reversible transamination to pyruvate.[1] By tracing the path of the ¹⁵N label from L-Alanine, researchers can elucidate the dynamics of nitrogen metabolism, amino acid biosynthesis, and gluconeogenesis.[1] These application notes provide a comprehensive guide to utilizing L-Alanine-¹⁵N for metabolic flux analysis, complete with detailed experimental protocols and data interpretation guidelines.

Key Applications

-

Mapping Nitrogen Metabolism: Quantitatively tracing the flow of nitrogen from alanine to other amino acids and nitrogenous compounds.

-

Elucidating Anaplerotic and Cataplerotic Fluxes: Understanding how intermediates are supplied to and withdrawn from the TCA cycle.

-

Studying Gluconeogenesis: Tracking the contribution of alanine to the synthesis of glucose, particularly in liver and kidney cells.[1]

-

Drug Development: Assessing the impact of therapeutic agents on cellular metabolism and identifying potential metabolic vulnerabilities.

-

Disease Research: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and inborn errors of metabolism.

Data Presentation: Quantitative Metabolic Flux Data

The following table summarizes representative quantitative data from a hypothetical metabolic flux analysis experiment using L-Alanine-¹⁵N in a cultured cancer cell line. Data is presented as the percentage of the metabolite pool labeled with ¹⁵N after 24 hours of incubation with ¹⁵N-L-Alanine.

| Metabolite | ¹⁵N Enrichment (%) | Key Metabolic Pathway |

| L-Alanine | 98.5 ± 0.8 | Tracer Input |

| L-Glutamate | 45.2 ± 3.1 | Transamination |

| L-Aspartate | 25.7 ± 2.5 | Transamination |

| L-Glutamine | 15.3 ± 1.9 | Glutamine Synthesis |

| Proline | 8.1 ± 0.9 | Amino Acid Biosynthesis |

| Pyrimidines | 5.4 ± 0.6 | Nucleotide Biosynthesis |

| Urea | 30.6 ± 2.8 | Urea Cycle (in relevant cell types) |

Note: These values are illustrative and will vary depending on the cell type, experimental conditions, and the specific metabolic phenotype being investigated.

Experimental Protocols

A generalized workflow for conducting a metabolic flux analysis experiment using L-Alanine-¹⁵N is depicted below.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cell lines.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS), ice-cold

-

Custom medium lacking L-Alanine

-

L-Alanine-¹⁵N (≥98% isotopic purity)

-

6-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the custom L-Alanine-free medium with L-Alanine-¹⁵N to the desired final concentration (typically the same as in the standard medium). Also add dFBS and Penicillin-Streptomycin.

-

Media Change: Once cells reach the desired confluency, aspirate the standard growth medium.

-

Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled alanine.

-

Labeling: Add the pre-warmed ¹⁵N-labeling medium to the cells.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹⁵N label. The 0-hour time point serves as the unlabeled control.

Protocol 2: Metabolite Extraction

Materials:

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g at 4°C

Procedure:

-

Quenching: At each time point, remove the culture plate from the incubator and place it on ice. Rapidly aspirate the labeling medium.

-

Washing: Quickly wash the cells twice with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Cell Lysis: Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.

Protocol 3: Sample Analysis by LC-MS/MS

Materials:

-

Dried metabolite extracts

-

LC-MS/MS grade water with 0.1% formic acid

-

LC-MS/MS grade acetonitrile with 0.1% formic acid

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume (e.g., 50-100 µL) of the initial mobile phase.

-

LC Separation: Inject the sample onto a suitable HILIC or reversed-phase column for separation of polar metabolites.

-

MS/MS Detection: Use a pre-established multiple reaction monitoring (MRM) method to detect and quantify the unlabeled (M+0) and labeled (M+1) forms of alanine and other downstream metabolites. The specific transitions will need to be optimized for the instrument being used.

Protocol 4: Sample Analysis by GC-MS (with Derivatization)

Materials:

-

Dried metabolite extracts

-

Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

-

GC-MS system

Procedure:

-

Derivatization: Add the derivatization agent to the dried metabolite extracts and incubate at an elevated temperature (e.g., 70°C) to create volatile derivatives of the amino acids.

-

GC Separation: Inject the derivatized sample onto a GC column for separation.

-

MS Detection: Analyze the eluting compounds using a mass spectrometer in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the metabolites.

Signaling Pathways and Logical Relationships

The metabolic fate of L-Alanine-¹⁵N is intricately linked to central carbon metabolism. The following diagram illustrates the key pathways involved.

Pathway Description:

-

Transamination: L-Alanine-¹⁵N donates its labeled amino group to α-ketoglutarate, a TCA cycle intermediate, in a reaction catalyzed by alanine aminotransferase (ALT). This produces unlabeled pyruvate and L-Glutamate-¹⁵N.[1]

-

TCA Cycle Interactions: The newly formed L-Glutamate-¹⁵N can be deaminated back to α-ketoglutarate by glutamate dehydrogenase (GDH) or can participate in other transamination reactions. For instance, L-Glutamate-¹⁵N can donate its labeled amino group to oxaloacetate, catalyzed by aspartate aminotransferase (AST), to form L-Aspartate-¹⁵N.

-

Biosynthetic Pathways: The ¹⁵N label can be further traced into other amino acids derived from glutamate (e.g., glutamine, proline) and aspartate. Both glutamine and aspartate are key nitrogen donors for nucleotide (purine and pyrimidine) biosynthesis.

-

Gluconeogenesis: The pyruvate generated from the transamination of alanine can be a substrate for gluconeogenesis, the synthesis of glucose.[1]

By measuring the isotopic enrichment in these downstream metabolites, the flux through each of these interconnected pathways can be quantified.

References

Application Notes and Protocols for L-Alanine-¹⁵N in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, acting as a key link between carbohydrate and protein metabolism. The use of stable isotope-labeled L-Alanine, specifically L-Alanine-¹⁵N, has become an indispensable tool for tracing nitrogen flux and understanding the dynamics of amino acid metabolism, gluconeogenesis, and whole-body protein turnover in both healthy and diseased states. This document provides detailed application notes and experimental protocols for the utilization of L-Alanine-¹⁵N as a tracer in metabolic studies.

Applications of L-Alanine-¹⁵N Tracer Studies

L-Alanine-¹⁵N is a powerful tracer for elucidating several key metabolic pathways:

-

Amino Acid Metabolism: Tracing the ¹⁵N label from L-Alanine allows for the quantification of transamination and deamination reactions, providing insights into the synthesis and degradation of other amino acids. Studies have utilized L-Alanine-¹⁵N to investigate amino acid metabolism in various tissues, including the brain and liver[1].

-

Gluconeogenesis: Alanine is a major gluconeogenic precursor in the liver. By tracking the incorporation of ¹⁵N into other metabolites, researchers can dissect the contribution of alanine to glucose production, particularly through the glucose-alanine cycle.

-

Urea Cycle and Nitrogen Balance: The nitrogen from alanine is incorporated into urea for excretion. L-Alanine-¹⁵N can be used to study the kinetics of the urea cycle and overall nitrogen homeostasis in the body[2].

-

Whole-Body Protein Turnover: By measuring the dilution of the ¹⁵N label in the free amino acid pool, it is possible to calculate rates of whole-body protein synthesis and breakdown[3].

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have utilized L-Alanine-¹⁵N as a tracer to determine metabolic flux rates.

| Study Type | Organism/Cell Line | Condition | Parameter Measured | Flux Rate | Reference |

| In Vivo | Healthy Male Humans | Postabsorptive | Whole-body alanine turnover | 226 ± 7 µmol·kg⁻¹·h⁻¹ | [4] |

| Ex Vivo | Perfused Rat Liver | Alanine as sole nitrogen source | Nitrogen output | ~400 nmol·min⁻¹·g liver⁻¹ | [2][5] |

| Ex Vivo | Perfused Rat Liver | Alanine and NH₄Cl | Nitrogen formation from intra-hepatic source | ~1000 nmol·min⁻¹·g liver⁻¹ | [2][5] |

| In Vitro | Human Hepatoma (Hep G2) cells | Incubation with [α-¹⁵N]glutamine | ¹⁵N distribution to Alanine | 50% of total ¹⁵N after 144h | [1] |

| In Vitro | Human Hepatoma (Hep G2) cells | Incubation with [α-¹⁵N]glutamine | ¹⁵N enrichment of Alanine | 44% after 144h | [1] |

Experimental Protocols

Protocol 1: In Vivo Whole-Body Alanine Turnover in Humans

This protocol describes a primed, constant infusion of L-Alanine-¹⁵N to measure whole-body alanine kinetics in human subjects.

Materials:

-

L-Alanine-¹⁵N (≥98% isotopic purity)

-

Sterile saline solution (0.9% NaCl)

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Materials for plasma processing and storage (-80°C freezer)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-